molecular formula C15H14N4OS B2416968 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2034347-00-5

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No.: B2416968
CAS No.: 2034347-00-5
M. Wt: 298.36
InChI Key: UTLJBEAXYLGCCB-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzo[b]thiophene moiety

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLJBEAXYLGCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the introduction of the pyrrolidine and benzo[b]thiophene groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Triazole Ring : Known for its stability and ability to form hydrogen bonds, which enhances interactions with biological targets.
  • Pyrrolidine Moiety : Provides structural rigidity and influences pharmacokinetic properties.
  • Benzo[b]thiophene Group : Contributes to the compound's lipophilicity and potential biological activity.

These structural characteristics make the compound a candidate for various applications.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives against clinical isolates, revealing a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains. This highlights the compound's potential as a lead in developing new antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Screening

In vitro assays on breast cancer cell lines demonstrated that the compound significantly inhibited tumor growth in a dose-dependent manner, with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Agricultural Applications

The unique structure of this compound also positions it as a candidate for agricultural applications, particularly in developing new fungicides or herbicides. The triazole ring is known for its fungicidal properties.

Case Study: Fungicidal Activity

Research on similar triazole derivatives has indicated their effectiveness against fungal pathogens affecting crops. The potential for this compound to act similarly warrants investigation into its agricultural applications.

Material Science Applications

In addition to biological applications, the compound's unique chemical structure can be utilized in material science, particularly in the development of novel polymers or coatings with specific properties due to its lipophilicity and stability.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzo[b]thiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the triazole, pyrrolidine, and benzo[b]thiophene rings, which confer distinct chemical and biological properties

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a complex organic molecule featuring a triazole and pyrrolidine moiety linked to a benzo[b]thiophene structure. This unique combination suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C13H12N4OSC_{13}H_{12}N_4OS, with a molecular weight of approximately 284.33 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole and benzo[b]thiophene rings are known to influence various biochemical pathways:

  • Enzyme Inhibition : Compounds containing the benzo[b]thiophene structure have been shown to inhibit palmitoylation processes mediated by DHHC proteins, which are crucial for protein modifications in cellular signaling pathways .
  • Receptor Modulation : The triazole moiety can serve as a pharmacophore that modulates receptor activity, impacting various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Inhibition of DHHC-Mediated Palmitoylation : A study evaluated the inhibition profile of compounds similar to this compound against DHHC proteins. Results indicated that specific structural features are critical for effective inhibition .
  • Triazole Derivatives in Cancer Research : Research has shown that triazole-containing compounds can inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits DHHC-mediated palmitoylation
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityExhibits activity against bacterial strains

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